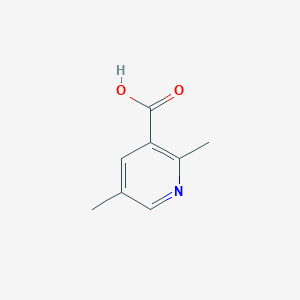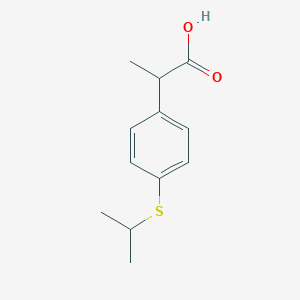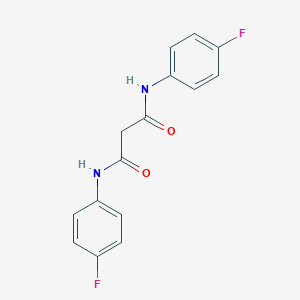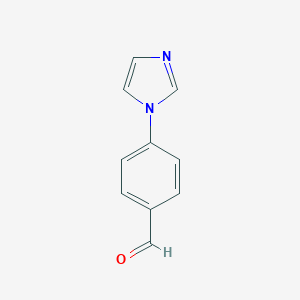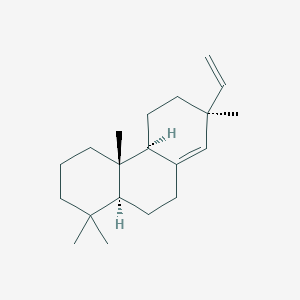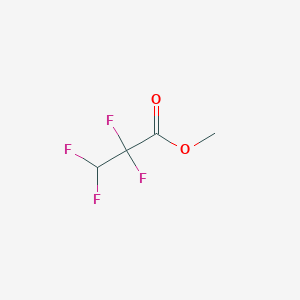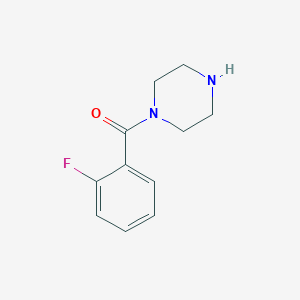
(2-Fluoro-phenyl)-piperazin-1-yl-methanone
Descripción general
Descripción
2-Fluoro-phenyl)-piperazin-1-yl-methanone (2FPPM) is a synthetic compound with a wide range of applications in the scientific research field. It has been studied extensively in recent years as a potential therapeutic agent, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified.
Aplicaciones Científicas De Investigación
Anti-HIV-2 Activity
Compounds structurally related to (2-Fluoro-phenyl)-piperazin-1-yl-methanone have shown selective inhibition activity against HIV-2 strains. For instance, (4-(2-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone displayed significant inhibition with notable EC50 values, comparable to certain nucleoside reverse transcriptase inhibitors (Ashok et al., 2015).
Histamine H3 Receptor Antagonists
Novel phenyl(piperazin-1-yl)methanones, similar to the compound , have been identified as potent histamine H3 receptor antagonists. These compounds were optimized for wake-promoting activity, leading to the discovery of two candidates for clinical development (Letavic et al., 2015).
Antimicrobial Activity
A series of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, structurally related to (2-Fluoro-phenyl)-piperazin-1-yl-methanone, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring exhibited significant inhibition of bacterial growth (Nagaraj et al., 2018).
Anticancer Activity
Substituted phenyl {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives have shown notable antiproliferative activity against human leukemia cells. These derivatives, especially those with nitro and fluoro substitution, demonstrated potential in inducing apoptosis in cancer cells (Vinaya et al., 2011).
Anticonvulsant Agents
Compounds structurally similar to (2-Fluoro-phenyl)-piperazin-1-yl-methanone, particularly those involving a triazinyl moiety, have been synthesized and found effective as anticonvulsant agents. These compounds showed potential in blocking sodium channels, which could be beneficial for treating conditions like epilepsy (Malik & Khan, 2014).
P2X7 Antagonist Clinical Candidate
Compounds including the (2-fluoro-phenyl)piperazin-1-yl methanone framework have been developed for their potential as P2X7 antagonists. These compounds have shown promise in preclinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Propiedades
IUPAC Name |
(2-fluorophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOYYPWFXYRVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337822 | |
| Record name | (2-Fluoro-phenyl)-piperazin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-phenyl)-piperazin-1-yl-methanone | |
CAS RN |
139516-64-6 | |
| Record name | (2-Fluoro-phenyl)-piperazin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


